Phenol, 4-dodecyl-2-nitro-
Description
Structure
3D Structure
Properties
CAS No. |
16260-10-9 |
|---|---|
Molecular Formula |
C18H29NO3 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-dodecyl-2-nitrophenol |
InChI |
InChI=1S/C18H29NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18(20)17(15-16)19(21)22/h13-15,20H,2-12H2,1H3 |
InChI Key |
JLMIEMZRYZSPFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Phenol, 4 Dodecyl 2 Nitro
Precursor Synthesis and Functionalization Pathways
The foundational step in the synthesis of Phenol (B47542), 4-dodecyl-2-nitro- is the preparation of its direct precursor, 4-dodecylphenol (B94205). This process involves the attachment of a twelve-carbon alkyl chain to the phenol ring, a reaction that can be achieved through several established functionalization pathways.
Synthesis of 4-Dodecylphenol Precursors
The industrial production of long-chain alkylphenols like 4-dodecylphenol is primarily achieved through the alkylation of phenol with corresponding alkenes. wikipedia.org A common laboratory-scale synthesis involves the Friedel-Crafts alkylation of phenol. In one documented method, 1-dodecene (B91753) is reacted with phenol in the presence of a catalyst such as dried activated clay. The mixture is heated, and after the reaction is complete, the catalyst is filtered off, and the desired 4-dodecylphenol is obtained by vacuum distillation.
Another approach to the synthesis of 4-dodecylphenol involves the use of dodecyl chloride as the alkylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction is typically carried out by first reacting dodecyl chloride with phenol, followed by the addition of the AlCl₃ catalyst and heating the mixture. The workup procedure involves cooling the reaction mixture, treating it with dilute hydrochloric acid, and then extracting the product with an organic solvent such as ethyl acetate (B1210297).
Regioselective Nitration of Phenolic Substrates
With the 4-dodecylphenol precursor in hand, the subsequent and critical step is the introduction of a nitro group onto the aromatic ring. The directing effects of the hydroxyl and the alkyl groups on the phenol ring play a crucial role in determining the position of the incoming nitro group. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the alkyl group is a weakly activating, ortho-, para-directing group. In the case of 4-dodecylphenol, the para position is blocked by the dodecyl group, thus favoring nitration at the ortho positions.
Direct Nitration Approaches for Phenol, 4-dodecyl-2-nitro-
A straightforward and commonly employed method for the nitration of 4-dodecylphenol is direct nitration using nitric acid. prepchem.com In a typical procedure, 4-dodecylphenol is dissolved in acetic acid. To this solution, a mixture of nitric acid and water is slowly added while maintaining a controlled temperature. prepchem.com After a designated reaction time, the reaction is quenched by the addition of ice water, and the product is extracted with an organic solvent like methylene (B1212753) chloride. prepchem.com The organic layer is then washed sequentially with water and an aqueous sodium bicarbonate solution to remove any remaining acid, followed by another water wash. prepchem.com Finally, the solvent is removed under vacuum to yield the desired Phenol, 4-dodecyl-2-nitro-. prepchem.com To mitigate the formation of oxidation byproducts, such as quinones, inhibitors like secondary or tertiary alcohols, secondary alkyl nitrates, aldehydes, or ketones can be added to the reaction mixture. google.com
Green Chemistry Principles in Nitrophenol Synthesis
Traditional nitration methods often involve the use of strong acids and produce significant amounts of acidic waste, posing environmental concerns. In line with the principles of green chemistry, alternative and more environmentally benign methods for the nitration of phenols have been developed. These methods often utilize safer nitrating agents and reaction conditions.
Catalytic Strategies for Nitration Reactions
Catalysis plays a pivotal role in enhancing the efficiency and selectivity of nitration reactions. Various catalytic systems have been developed to facilitate the nitration of phenolic compounds under milder conditions and with improved control over the product distribution.
Solid acid catalysts, for example, offer a heterogeneous catalytic approach to nitration, simplifying catalyst recovery and reducing corrosive waste streams. crimsonpublishers.com Metal salts impregnated on supports like Yb-Mo-montmorillonite KSF have demonstrated high stability and catalytic activity in the nitration of a range of substituted phenols. arkat-usa.org These catalysts can be readily recovered and reused, aligning with the principles of sustainable chemistry. arkat-usa.org The use of ammonium (B1175870) nitrate (B79036) in the presence of potassium bisulfate (KHSO₄) in acetonitrile (B52724) also provides a regioselective method for the ortho-nitration of phenols. dergipark.org.tr
Cerium(IV) ammonium nitrate (CAN) is a versatile and effective reagent in organic synthesis, known for its role as a one-electron oxidizing agent. wikipedia.org It has also been utilized as a nitrating agent for aromatic compounds. wikipedia.org The nitration of aromatic compounds like benzene (B151609) and various alkylbenzenes with CAN in acetonitrile has been shown to proceed with similar intra- and inter-molecular selectivity as nitration with nitric acid under the same conditions. rsc.orgresearcher.life The proposed mechanism for nitration by CAN involves the intermediate formation of a nitronium ion from the cerium(IV) complex. rsc.orgresearcher.life
While a specific protocol for the CAN-mediated nitration of 4-dodecylphenol is not extensively detailed in the available literature, the nitration of analogous aromatic compounds provides insights into the potential reaction conditions. For instance, the reaction of CAN with anisole (B1667542) in acetonitrile has been reported to yield ortho-nitration products, suggesting that CAN can be a regioselective nitrating agent for activated aromatic rings. wikipedia.org This suggests that CAN could be a viable catalyst for the regioselective synthesis of Phenol, 4-dodecyl-2-nitro-.
Below is a table summarizing the various synthetic approaches discussed:
| Method | Reagents/Catalyst | Key Features |
| Precursor Synthesis | ||
| Friedel-Crafts Alkylation | 1-Dodecene, Activated Clay | Industrial method, high temperature. |
| Friedel-Crafts Alkylation | Dodecyl chloride, AlCl₃ | Laboratory-scale, Lewis acid catalysis. |
| Nitration | ||
| Direct Nitration | Nitric acid, Acetic acid | Straightforward, common laboratory method. prepchem.com |
| Green Nitration | Ca(NO₃)₂ or Cu(NO₃)₂, Acetic acid, Microwave | Environmentally benign, rapid, high yield. gordon.edusemanticscholar.org |
| Catalytic Nitration | Solid acid catalysts, Metal salts on supports | Heterogeneous, reusable catalysts, milder conditions. arkat-usa.orgcrimsonpublishers.com |
| CAN-Mediated Nitration | Cerium(IV) Ammonium Nitrate (CAN) | Regioselective potential for ortho-nitration. wikipedia.orgrsc.orgresearcher.life |
Zinc Chloride Catalysis
Zinc chloride (ZnCl₂) serves as a mild and effective Lewis acid catalyst for the nitration of aromatic compounds, including phenols. In this system, ZnCl₂ enhances the electrophilicity of the nitrating agent, facilitating the substitution reaction under controlled conditions. A typical procedure involves the use of a nitrate salt, such as sodium nitrate (NaNO₃), in combination with an activating agent like tetrachlorosilane (B154696) (TCS) and a catalytic amount of ZnCl₂. dergipark.org.trbeilstein-journals.org
The reaction is generally carried out in an aprotic solvent, such as dichloromethane (B109758), at room temperature. The catalyst, ZnCl₂, is believed to coordinate with the nitrating species, which is generated in situ, thereby activating it for the electrophilic attack on the electron-rich phenol ring. beilstein-journals.org The addition of the catalyst has been shown to significantly enhance the reaction rate, reducing the time required for completion from several hours to a much shorter period. dergipark.org.tr This method is noted for its good yields and clean reaction profiles, avoiding the use of corrosive, strong acids. dergipark.org.trbeilstein-journals.org
Table 1: Representative Conditions for Zinc Chloride Catalyzed Nitration of Phenols
| Parameter | Condition |
| Substrate | 4-dodecylphenol |
| Nitrating System | Sodium Nitrate (NaNO₃) / Tetrachlorosilane (TCS) |
| Catalyst | Zinc Chloride (ZnCl₂) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | Room Temperature |
| This table presents a generalized summary of conditions based on methodologies for phenol nitration. dergipark.org.trbeilstein-journals.org |
Tetrabutylammonium (B224687) Nitrite (B80452) and Bromodimethylsulfonium Bromide Systems
A non-acidic approach to phenol nitration involves the use of a system comprising tetrabutylammonium nitrite and bromodimethylsulfonium bromide. This method allows for the direct nitration of phenols under aprotic conditions at room temperature, achieving high yields of nitrophenols. semanticscholar.orgrsc.org The reaction proceeds without the need for strong acids, offering a milder alternative for substrates that may be sensitive to acidic environments.
In this system, bromodimethylsulfonium bromide acts as an activating agent for the nitrite salt. The reaction is typically performed in a solvent like dichloromethane. The mildness of the conditions and the high yields obtained make this an efficient and attractive method for the regioselective nitration of substituted phenols. semanticscholar.orgrsc.org Given the steric hindrance of the 4-dodecyl group, this method would be expected to produce Phenol, 4-dodecyl-2-nitro- with high selectivity.
Ammonium Nitrate/Potassium Hydrogen Sulfate (B86663) Catalysis
The combination of ammonium nitrate (NH₄NO₃) and potassium hydrogen sulfate (KHSO₄) provides an inexpensive, readily available, and efficient system for the regioselective ortho-nitration of phenols. researchgate.net This method is considered a greener alternative as it avoids the use of strong, corrosive acids like sulfuric acid. researchgate.net
The reaction is typically conducted by stirring the phenol substrate with ammonium nitrate and a catalytic amount of potassium hydrogen sulfate in a suitable solvent, such as acetonitrile, at reflux temperature. researchgate.net KHSO₄ acts as a solid acid catalyst, facilitating the in-situ generation of the nitrating electrophile. This system has demonstrated good to excellent yields and high regioselectivity for the formation of o-nitrophenols. researchgate.net The work-up is often straightforward, involving simple filtration and evaporation of the solvent. researchgate.net
Table 2: General Parameters for Ammonium Nitrate/Potassium Hydrogen Sulfate Catalysis
| Parameter | Condition |
| Substrate | 4-dodecylphenol |
| Nitrating Agent | Ammonium Nitrate (NH₄NO₃) |
| Catalyst | Potassium Hydrogen Sulfate (KHSO₄) |
| Solvent | Acetonitrile (CH₃CN) |
| Temperature | Reflux |
| This table outlines typical reaction conditions for the nitration of phenols using this catalytic system. researchgate.net |
Silica (B1680970) Sulfuric Acid/Wet SiO₂ Systems
Silica sulfuric acid (SSA) is a solid acid catalyst prepared by the immobilization of sulfuric acid on silica gel. researchgate.net This heterogeneous catalyst, in conjunction with sodium nitrite (NaNO₂) and wet silica (SiO₂), offers a mild and efficient system for the nitration of phenols. researchgate.net The use of a solid-phase catalyst simplifies the experimental procedure, as the catalyst can be easily removed by filtration. researchgate.net
The reaction is typically carried out by stirring a mixture of the phenol, silica sulfuric acid, sodium nitrite, and wet SiO₂ in a solvent like dichloromethane at room temperature. researchgate.net The wet SiO₂ is believed to provide a heterogeneous surface for the in-situ generation of nitrous acid (HNO₂), which is crucial for the reaction mechanism. researchgate.netcrimsonpublishers.com This system effectively produces nitrophenols in moderate to high yields under mild, heterogeneous conditions, minimizing chemical waste and simplifying product isolation. researchgate.netresearchgate.net
Optimization of Reaction Parameters for Yield and Selectivity
Optimizing reaction parameters is critical for maximizing the yield of Phenol, 4-dodecyl-2-nitro- while minimizing the formation of byproducts, such as the dinitrated product or oxidation products. Key parameters that require careful control include nitric acid concentration, dilution, reaction temperature, and reaction time.
Influence of Nitric Acid Concentration and Dilution
The concentration of nitric acid is a crucial factor in the nitration of 4-dodecylphenol. A sufficiently high concentration is necessary to generate the nitronium ion (NO₂⁺) electrophile at an adequate rate. However, using highly concentrated nitric acid, especially in combination with sulfuric acid, increases the risk of over-nitration and oxidative side reactions, which can lead to the formation of tars and other impurities. dergipark.org.tr
Diluting the nitric acid with a solvent or water helps to moderate its reactivity, thereby improving selectivity for mono-nitration. For instance, a common laboratory preparation involves the slow addition of nitric acid diluted in water to a solution of 4-dodecylphenol in acetic acid. This controlled addition and dilution help to manage the exothermic nature of the reaction and prevent undesirable side reactions. The optimal concentration is a balance between achieving a practical reaction rate and maintaining high selectivity for the desired 2-nitro isomer.
Temperature and Reaction Time Control
Temperature is a critical parameter that directly influences both the rate of reaction and the product distribution. Nitration reactions are typically exothermic, and without proper temperature control, runaways can occur, leading to a decrease in selectivity and the formation of degradation products. For the synthesis of Phenol, 4-dodecyl-2-nitro-, the reaction is often maintained at a low to moderate temperature (e.g., 20°C) to ensure controlled nitration and favor the formation of the mono-nitro product. Increasing the temperature generally increases the reaction rate but can also promote the formation of unwanted byproducts.
Reaction time is another key variable that must be optimized. The reaction should be allowed to proceed long enough to ensure a high conversion of the starting 4-dodecylphenol. However, excessively long reaction times can lead to the formation of dinitrated products or other side reactions. The progress of the reaction is typically monitored using techniques like Thin-Layer Chromatography (TLC) to determine the point at which the maximum yield of the desired product is achieved before significant byproduct formation occurs.
Ultrasonic Assisted Synthesis
The application of ultrasonic irradiation in chemical synthesis has been shown to enhance reaction rates and improve selectivity in various organic transformations, including the nitration of phenolic compounds. nih.govnih.gov While specific studies on the ultrasonic-assisted synthesis of Phenol, 4-dodecyl-2-nitro- are not extensively detailed in the reviewed literature, the principles established for the sonochemical nitration of substituted phenols can be applied.
Ultrasound-promoted nitration typically involves the use of a nitrating agent, such as nitric acid or ferric nitrate, in a suitable solvent system. nih.govresearchgate.net The acoustic cavitation generated by ultrasound waves creates localized hot spots with high temperature and pressure, which can accelerate the rate of reaction. researchgate.net For the synthesis of Phenol, 4-dodecyl-2-nitro-, the starting material would be 4-dodecylphenol. The introduction of a nitro group onto the phenol ring is directed by the existing substituents. The dodecyl group at the para position and the hydroxyl group, an ortho-, para-director, will favor the substitution at the ortho position.
A potential experimental setup would involve dissolving 4-dodecylphenol in a solvent, followed by the addition of a nitrating agent. The reaction mixture would then be subjected to ultrasonic irradiation at a specific frequency and power. The use of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), in conjunction with dilute nitric acid under sonication has been shown to promote o-nitration of phenols. nih.gov The reaction progress would be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.
Table 1: Postulated Conditions for Ultrasonic Assisted Synthesis of Phenol, 4-dodecyl-2-nitro-
| Parameter | Condition | Rationale |
| Starting Material | 4-Dodecylphenol | The precursor for the desired product. |
| Nitrating Agent | Dilute Nitric Acid / Ferric Nitrate | Common reagents for phenol nitration. nih.govnih.gov |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Promotes ortho-selectivity under sonication. nih.gov |
| Solvent | Dichloromethane or Ionic Liquid | Solubilizes reactants and facilitates the reaction. |
| Temperature | Room Temperature | Sonication provides the necessary energy, often avoiding the need for external heating. |
| Irradiation | Ultrasonic Bath/Probe (20-40 kHz) | To induce acoustic cavitation and enhance the reaction rate. |
The expected outcome is a higher yield of Phenol, 4-dodecyl-2-nitro- in a shorter reaction time compared to conventional silent conditions. The regioselectivity towards the ortho-nitro product is also anticipated to be enhanced. nih.gov
Derivatization of Phenol, 4-dodecyl-2-nitro- and Related Compounds
Synthesis of Amino-Dodecylphenols from Nitro-Dodecylphenols
The reduction of the nitro group in Phenol, 4-dodecyl-2-nitro- to an amino group yields 2-amino-4-dodecylphenol (B8635187), a valuable intermediate for the synthesis of dyes, pharmaceuticals, and antioxidants. A common and effective method for this transformation is catalytic hydrogenation.
One documented procedure involves the reduction of 2-nitro-4-dodecylphenol using platinum oxide (PtO₂) as a catalyst under a hydrogen atmosphere. prepchem.com In a typical reaction, the nitrated phenol is dissolved in a solvent like absolute ethanol, and a catalytic amount of platinum oxide is added. The mixture is then subjected to hydrogen gas at a pressure of around 50 psi. prepchem.com The reaction is generally carried out at room temperature and monitored until the consumption of hydrogen ceases, indicating the completion of the reduction.
The reaction proceeds with high efficiency, often resulting in a quantitative yield of the desired 2-amino-4-dodecylphenol. prepchem.com The product can be isolated by filtering off the catalyst followed by removal of the solvent under vacuum. prepchem.com
Table 2: Reaction Parameters for the Synthesis of 2-amino-4-dodecylphenol
| Parameter | Condition | Reference |
| Starting Material | 2-nitro-4-dodecylphenol | prepchem.com |
| Solvent | Absolute Ethanol | prepchem.com |
| Catalyst | Platinum Oxide (PtO₂) | prepchem.com |
| Reducing Agent | Hydrogen Gas | prepchem.com |
| Pressure | 50 psi | prepchem.com |
| Temperature | 20°C | prepchem.com |
| Reaction Time | 23 hours | prepchem.com |
| Yield | Essentially quantitative | prepchem.com |
Other reducing agents such as sodium borohydride (B1222165) in the presence of a catalyst or electrochemical methods can also be employed for the reduction of nitrophenols to aminophenols. nih.govmdpi.comnih.gov The choice of method may depend on factors like scalability, cost, and environmental considerations.
Reductive Cyclization Pathways for Azo Precursors
While direct reductive cyclization of an azo precursor derived from Phenol, 4-dodecyl-2-nitro- is not explicitly detailed, a plausible pathway to form a benzotriazole (B28993) derivative can be postulated based on established synthetic routes. Benzotriazoles are an important class of heterocyclic compounds with various industrial applications, including as corrosion inhibitors. ijcrt.org
The synthesis of benzotriazoles typically involves the diazotization of an ortho-phenylenediamine followed by intramolecular cyclization. ijcrt.org Therefore, the initial step would be the reduction of Phenol, 4-dodecyl-2-nitro- to 2-amino-4-dodecylphenol, as described in the previous section. This resulting ortho-aminophenol derivative, however, is not a diamine. To form a benzotriazole, a second amino group ortho to the first one would be required.
A hypothetical pathway could involve further functionalization of the 2-amino-4-dodecylphenol. For instance, if a second nitro group were introduced at the 6-position and subsequently reduced, a diamine precursor could be formed. However, a more direct, albeit hypothetical, route could involve the reductive cyclization of a related nitro compound. For example, a base-mediated reductive cyclization of a nitrobenzene (B124822) tethered to a ketone has been reported to yield bridged benzazocine ring systems. nih.gov
A more conventional approach to a related heterocyclic system would be to start from 2-amino-4-dodecylphenol. This compound could potentially undergo a reaction with nitrous acid (generated in situ from sodium nitrite and an acid) to form a diazonium salt. While this would typically lead to other products in a phenol, if we consider a hypothetical precursor like 2-nitro-6-amino-4-dodecylphenol, its reduction would yield 2,6-diamino-4-dodecylphenol. This diamine could then be treated with nitrous acid to form the corresponding 5-dodecyl-1H-benzotriazol-7-ol.
Table 3: Hypothetical Pathway for Benzotriazole Formation
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Reduction of Nitro Group | H₂, PtO₂ | 2-amino-4-dodecylphenol |
| 2 | Introduction of a second amino group (hypothetical) | Nitration followed by reduction | 2,6-diamino-4-dodecylphenol |
| 3 | Diazotization and Cyclization | NaNO₂, HCl, 0-5°C | 5-dodecyl-1H-benzotriazol-7-ol |
This proposed pathway is speculative and would require experimental validation to determine its feasibility and optimize the reaction conditions. The synthesis of 1,2,3-triazoles can also be achieved through various other methods, such as the cycloaddition of azides with alkynes, which represents an alternative synthetic strategy for related heterocyclic structures. frontiersin.org
Reactivity and Mechanistic Investigations of Phenol, 4 Dodecyl 2 Nitro
Degradation Pathways and Reaction Intermediates
The degradation of substituted phenols, including nitrophenols and alkylphenols, can proceed through various biological and chemical pathways. These processes aim to break down the complex aromatic structure into simpler, less toxic compounds, and ultimately mineralize them into carbon dioxide and water. The presence of both a long alkyl chain (dodecyl) and a nitro group on the phenol (B47542) ring suggests that its degradation would involve mechanisms known to act on both of these functional groups.
Enzymatic Degradation Mechanisms of Nitrophenols
Microbial degradation represents a key pathway for the removal of phenolic compounds from the environment. frontiersin.org Bacteria and fungi have evolved sophisticated enzymatic systems to utilize these compounds as sources of carbon and energy. frontiersin.orgcopernicus.org The degradation of nitrophenols, in particular, has been extensively studied, revealing several distinct catabolic routes. frontiersin.orgresearchgate.net
The initial step in the aerobic microbial degradation of nitrophenols is typically catalyzed by hydroxylase or monooxygenase enzymes. These enzymes introduce hydroxyl groups onto the aromatic ring, which destabilizes it and prepares it for subsequent cleavage. acs.org For compounds like 4-nitrophenol (B140041), two primary, well-characterized pathways have been identified in different bacterial strains:
Hydroquinone (B1673460) Pathway: This pathway, common in Gram-negative bacteria like Pseudomonas, involves an initial monooxygenase-catalyzed removal of the nitro group, which is released as nitrite (B80452). This reaction forms hydroquinone. The hydroquinone is then targeted by a dioxygenase enzyme, which cleaves the aromatic ring. nih.gov
1,2,4-Benzenetriol Pathway: Predominantly found in Gram-positive bacteria such as Rhodococcus and Arthrobacter, this pathway begins with a monooxygenase that hydroxylates the aromatic ring to form 4-nitrocatechol. A subsequent enzyme denitrates this intermediate to produce 1,2,4-benzenetriol. This compound then undergoes ring fission catalyzed by a dioxygenase. nih.gov
For Phenol, 4-dodecyl-2-nitro-, the presence of the long dodecyl chain adds complexity. While the nitrophenol hydroxylase enzymes would likely target the aromatic ring, other enzymatic systems might initiate degradation by oxidizing the alkyl chain. nycu.edu.tw In the degradation of other long-chain alkylphenols, such as nonylphenol, initial attack on the alkyl chain is a known mechanism. nycu.edu.twnih.gov Therefore, the degradation of 4-dodecyl-2-nitrophenol could potentially be initiated by either ring hydroxylation and denitration or by oxidation of the dodecyl group, or a combination of both. The substrate specificity of the particular microbial enzymes would determine the primary route of attack. nih.goviwaponline.com
| Enzyme Class | Function in Nitrophenol/Alkylphenol Degradation | Example Substrates | Key Intermediates |
| Monooxygenases | Catalyze the initial hydroxylation or denitration of the aromatic ring. | 4-Nitrophenol, 2-Chloro-4-nitrophenol (B164951) | Hydroquinone, 4-Nitrocatechol |
| Dioxygenases | Catalyze the cleavage of the aromatic ring of catechol intermediates. | Catechol, 1,2,4-Benzenetriol | Muconic acid derivatives |
| Cytochrome P450s | Involved in the hydroxylation of a wide range of substrates, including alkyl chains. nih.goviwaponline.com | p-Cresol, Alkylphenols | Hydroxylated alkylphenols |
The enzymatic machinery responsible for degrading phenolic compounds is encoded by specific genes, often organized into clusters or operons. frontiersin.org The expression of these genes is tightly regulated, typically being induced in the presence of the specific pollutant they are tasked with degrading. nih.gov
For instance, in various Pseudomonas species, the genes for phenol degradation are positively regulated by transcriptional activators from the LysR family. iwaponline.com Similarly, the degradation of 2-chloro-4-nitrophenol in Cupriavidus sp. CNP-8 involves the hnp gene cluster, which is significantly upregulated when the bacterium is exposed to the compound. nih.gov
The regulation of these catabolic pathways can also be influenced by the presence of other, more easily metabolized carbon sources, a phenomenon known as catabolite repression. nih.gov In some Rhodococcus species, for example, the presence of succinate (B1194679) can decrease the activity of phenol hydroxylase, even when phenol is available. nih.gov This complex regulatory network ensures that the microorganisms efficiently utilize available nutrients.
The genetic pathways for the degradation of long-chain alkylphenols often involve multicomponent phenol hydroxylases. iwaponline.com It is plausible that a bacterium capable of degrading Phenol, 4-dodecyl-2-nitro- would possess a suite of genes encoding enzymes for both nitrophenol and long-chain alkylphenol degradation, with their expression controlled by a sophisticated regulatory system that responds to the presence of the substrate.
Photocatalytic Degradation Studies and Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic pollutants from water through oxidation by highly reactive species, most notably the hydroxyl radical (•OH). wikipedia.org AOPs, such as heterogeneous photocatalysis with titanium dioxide (TiO₂) and the Fenton process, have been shown to be effective for the degradation of nitrophenols and other phenolic compounds. nih.govnih.gov
The central mechanism of AOPs is the in-situ generation of hydroxyl radicals. wikipedia.org These radicals are powerful, non-selective oxidizing agents that can attack a wide range of organic molecules. wikipedia.org In the context of Phenol, 4-dodecyl-2-nitro-, •OH radicals can initiate degradation through several mechanisms:
Electrophilic Addition to the Aromatic Ring: The hydroxyl radical can attack the electron-rich benzene (B151609) ring, leading to the formation of hydroxylated intermediates. For 4-nitrophenol, this attack occurs primarily at the ortho position to the existing hydroxyl group, forming 4-nitrocatechol. copernicus.org This is often the first step toward ring cleavage.
Hydrogen Abstraction from the Alkyl Chain: The long dodecyl chain provides numerous sites for hydrogen abstraction by •OH radicals. This would generate alkyl radicals, which then react with oxygen to form peroxy radicals, leading to a cascade of oxidation reactions that can break down the alkyl chain.
Direct Electron Transfer: The phenolic compound can be oxidized, forming a phenoxy radical, which is then susceptible to further reactions. nih.gov
The reaction of •OH with 4-nitrophenol in aqueous solutions leads to the formation of intermediates like 4-nitrocatechol, followed by ring-opening to form smaller aliphatic acids (e.g., maleic acid, formic acid) and eventually mineralization to CO₂, H₂O, and inorganic ions. copernicus.orgnih.gov Due to the non-selective nature of hydroxyl radicals, AOPs are capable of degrading both the aromatic and aliphatic portions of the Phenol, 4-dodecyl-2-nitro- molecule. acs.org
Research in AOPs is heavily focused on developing and optimizing catalysts to improve degradation efficiency.
TiO₂-based Photocatalysis: Titanium dioxide is a widely used photocatalyst due to its low cost, stability, and effectiveness. frontiersin.orgaip.org When irradiated with UV light, TiO₂ generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals. aip.org To improve its performance, especially under visible light, TiO₂ can be doped with non-metals like carbon and nitrogen or with metals. frontiersin.orgnih.gov For example, iron-doped TiO₂ has been shown to enhance the photo-Fenton process, leading to complete degradation of 4-nitrophenol in a shorter time. nih.gov
Fenton and Photo-Fenton Processes: The Fenton reaction uses ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂) into hydroxyl radicals. nycu.edu.twiwaponline.comiwaponline.com This process is highly effective, especially at acidic pH. eeer.org The efficiency can be further enhanced by UV light (photo-Fenton), which promotes the regeneration of Fe²⁺ from Fe³⁺, thus sustaining the catalytic cycle. ijcrt.org Studies on 4-nitrophenol have demonstrated over 99% decomposition using the Fenton process. nycu.edu.twiwaponline.comiwaponline.com
The application of these advanced catalysts to a molecule like Phenol, 4-dodecyl-2-nitro- is promising. The high efficiency of catalysts like Cu₂O/TiO₂ p-n heterojunctions or nano-pyrite in Fenton reactions for degrading 4-nitrophenol suggests they could also effectively mineralize more complex alkylated nitrophenols. acs.orgnih.gov
| Advanced Oxidation Process | Catalyst/Reagents | Target Compound (Analogue) | Key Findings & Efficiency |
| Photocatalysis | Carbon, Nitrogen co-doped TiO₂ | 4-Nitrophenol | 87% degradation in 420 mins under simulated sunlight. nih.gov |
| Photo-Fenton | Fe-doped TiO₂ / H₂O₂ / UV | 4-Nitrophenol | Complete degradation in 60 mins; 67.5% TOC removal. nih.gov |
| Fenton Process | Fe²⁺ / H₂O₂ | 4-Nitrophenol | >99% degradation in 2 hours; increased biodegradability. nycu.edu.twiwaponline.com |
| Solar Photocatalysis | Ag₂CO₃ | 4-tert-butylphenol | Complete degradation of 5 ppm solution in 60 mins. mdpi.com |
| Nano-Fenton | Nano-pyrite / H₂O₂ | 4-Nitrophenol | ~99% removal within 15 mins at neutral pH. nih.gov |
Catalytic Reduction Studies
The reduction of the nitro group in nitrophenols is a chemically significant transformation, often yielding valuable aminophenols. While direct research on Phenol, 4-dodecyl-2-nitro- is limited, extensive studies on model compounds like 4-nitrophenol provide a strong basis for understanding its catalytic reduction.
The catalytic reduction of nitroarenes is a cornerstone of industrial chemistry, and the advent of nanocatalysis has revolutionized this field by offering high efficiency and selectivity. A variety of metal nanoparticles, including those of gold (Au), silver (Ag), platinum (Pt), and palladium (Pd), have demonstrated significant catalytic activity. The large surface-area-to-volume ratio of these nanoparticles provides a high density of active sites for the reaction to occur.
The catalytic process generally involves the adsorption of the nitroarene onto the surface of the metal nanoparticle. A reducing agent, commonly sodium borohydride (B1222165) (NaBH₄), is also present in the reaction medium. The nanoparticle facilitates the transfer of electrons from the borohydride to the nitro group, leading to its reduction. The dodecyl group in Phenol, 4-dodecyl-2-nitro- is expected to influence the adsorption of the molecule onto the catalyst surface due to steric hindrance and hydrophobic interactions, potentially affecting the reaction rate compared to smaller nitrophenols.
The choice of support material for the nanoparticles can also play a crucial role in the catalytic performance. Supports like graphene and mesoporous silica (B1680970) (SBA-15) can enhance the dispersion and stability of the nanoparticles, further boosting their catalytic efficacy. For a hydrophobic molecule like Phenol, 4-dodecyl-2-nitro-, the nature of the support could be tailored to optimize substrate-catalyst interaction.
Table 1: Comparison of Nanocatalysts in Nitroarene Reduction This table is a representative summary based on studies of model nitroarenes like 4-nitrophenol.
The kinetics of the catalytic hydrogenation of nitrophenols are often described by the Langmuir-Hinshelwood model. This model assumes that the reaction occurs on the surface of the catalyst and involves the adsorption of both the nitroarene and the hydrogen source (e.g., H₂ or a hydride donor). The reaction rate is dependent on the surface coverage of the reactants. For Phenol, 4-dodecyl-2-nitro-, the long dodecyl chain may lead to a different adsorption isotherm compared to 4-nitrophenol, which would be reflected in the kinetic parameters.
Recent studies have also highlighted the importance of a proton-electron transfer mechanism in the aqueous phase hydrogenation of nitrophenols. In this mechanism, the metal catalyst activates the hydrogen molecule to generate protons and electrons, which then participate in the reduction of the nitro group. This process can be influenced by the pH of the medium.
An interesting kinetic feature observed in the reduction of 4-nitrophenol is the presence of an induction period, a delay before the reaction starts. This has been attributed to the consumption of dissolved oxygen, which can re-oxidize the product back to the reactant. Given the lower aqueous solubility of Phenol, 4-dodecyl-2-nitro-, such effects might be more pronounced in biphasic systems or in organic solvents where oxygen solubility differs.
Fundamental Chemical Transformations and Reaction Kinetics
The reactivity of Phenol, 4-dodecyl-2-nitro- is not limited to the reduction of its nitro group. The phenolic hydroxyl group and the aromatic ring also participate in various chemical transformations, with reaction kinetics being highly sensitive to the surrounding environment.
The solvent plays a critical role in the reactivity of phenolic compounds by influencing the stability of reactants, transition states, and products. The large, nonpolar dodecyl group of Phenol, 4-dodecyl-2-nitro- imparts significant hydrophobic character to the molecule. This suggests a higher solubility and potentially greater reactivity in nonpolar organic solvents compared to aqueous media.
In hydrogen-bond-accepting solvents, the reactivity of the phenolic hydroxyl group can be significantly reduced due to the formation of hydrogen bonds between the solvent and the hydroxyl hydrogen. This effect would be pertinent in reactions involving the hydroxyl group of Phenol, 4-dodecyl-2-nitro-. Conversely, polar aprotic solvents might enhance the nucleophilicity of the corresponding phenoxide.
Studies on other nitrophenols have shown that solvent effects on their electronic structure are generally minimal, with some exceptions where specific interactions with the solvent can enhance reactivity. For instance, the photoreactivity of 2,4-dinitrophenol (B41442) is notably increased in 2-propanol due to strong interactions between the solvent and a nitro group in the excited state. nih.govnih.gov Similar specific solvent interactions could potentially influence the reactivity of Phenol, 4-dodecyl-2-nitro-.
Table 2: Expected Influence of Solvent Polarity on the Reactivity of Phenol, 4-dodecyl-2-nitro-
Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. This can significantly alter the guest's chemical and physical properties, including its reactivity. For a molecule like Phenol, 4-dodecyl-2-nitro-, with its prominent hydrophobic dodecyl tail, macrocyclic hosts with hydrophobic cavities are of particular interest.
Hosts such as cyclodextrins, calixarenes, and pillararenes are known to encapsulate hydrophobic moieties. wikipedia.orgreddit.com The inclusion of the dodecyl chain of Phenol, 4-dodecyl-2-nitro- within the cavity of such a host would shield it from the bulk solvent. This can have several consequences for reactivity:
Increased Apparent Solubility: In aqueous solutions, encapsulation can increase the apparent solubility of the hydrophobic guest, making it more accessible for reactions in the aqueous phase.
Steric Shielding: The host molecule can sterically hinder the approach of reactants to the encapsulated portion of the guest, thereby reducing its reactivity.
Altered Microenvironment: The cavity of the host provides a different microenvironment (e.g., lower polarity) compared to the bulk solvent, which can alter reaction rates and selectivity. For instance, the reactivity of the nitro or hydroxyl groups could be modified if the aromatic ring is partially or fully included in the cavity.
The binding affinity between the host and guest is a critical factor and is influenced by the size and shape complementarity, as well as non-covalent interactions such as hydrophobic effects and van der Waals forces. The specific geometry of the host-guest complex would determine which parts of the Phenol, 4-dodecyl-2-nitro- molecule are exposed and available for reaction.
Environmental Chemistry and Transformation of Phenol, 4 Dodecyl 2 Nitro
Environmental Fate Processes of Nitrophenols
Nitrophenols can be directly emitted into the atmosphere from industrial processes and combustion sources, such as vehicle exhaust. cdc.govcdc.gov They can also be formed in the atmosphere through the photochemical reactions of aromatic hydrocarbons in the presence of nitrogen oxides. cdc.govcdc.gov Once in the atmosphere, nitrophenols are subject to photolysis, which is considered a primary removal pathway. cdc.govnoaa.gov The photolysis of nitrophenols can lead to the formation of hydroxyl radicals (•OH) and nitrous acid (HONO), which are important species in atmospheric chemistry. rsc.orgpnas.orgrsc.org The atmospheric half-lives of nitrophenols are estimated to range from 3 to 18 days. cdc.gov The presence of a long alkyl chain in Phenol (B47542), 4-dodecyl-2-nitro- may influence its volatility and partitioning behavior in the atmosphere.
In aquatic environments, both photolysis and biodegradation are significant fate processes for nitrophenols. cdc.gov Photolysis rates are generally higher in near-surface waters where sunlight penetration is greatest. cdc.gov The half-life of nitrophenols in freshwater due to photolysis can range from one to eight days, while in seawater, it can be significantly longer, ranging from 13 to 139 days. cdc.govcdc.gov Factors such as pH, the presence of natural organic matter, and metal ions can influence the rate of photolysis. researchgate.netjlu.edu.cn
Biodegradation of nitrophenols in water is also a key removal mechanism, although the rates can be highly variable. nih.gov The nitro group makes these compounds generally more resistant to degradation than other phenols. waterquality.gov.auwaterquality.gov.au The biodegradability of nitrophenols depends on various factors, including the concentration of the compound, the presence of adapted microbial populations, and other environmental conditions. nih.gov Some microorganisms are capable of utilizing nitrophenols as a source of carbon and nitrogen. iwaponline.com The long dodecyl chain of Phenol, 4-dodecyl-2-nitro- might affect its water solubility and bioavailability for microbial degradation.
Biodegradation is considered the most important fate process for nitrophenols in soil. cdc.gov The rate of biodegradation is influenced by soil type, pH, temperature, and the microbial community present. oup.comoup.com Under aerobic conditions, the half-life of 4-nitrophenol (B140041) in topsoil can be as short as one to three days, while in subsoils, it can be around 40 days. cdc.govcdc.gov Anaerobic degradation is generally slower. cdc.gov The presence of other organic carbon sources can sometimes enhance the biodegradation of nitrophenols. jetir.org The sorption of Phenol, 4-dodecyl-2-nitro- to soil particles, influenced by its dodecyl group, would be a critical factor in determining its availability for biodegradation.
Environmental Partitioning and Distribution
The distribution of Phenol, 4-dodecyl-2-nitro- in the environment is governed by its partitioning behavior between air, water, soil, and biota. This is largely determined by its physical-chemical properties such as water solubility, vapor pressure, and octanol-water partition coefficient.
Nitrophenols, being polar compounds, can partition between water and soil or sediment. This partitioning is pH-dependent, as the anionic form is more mobile in soil. cdc.gov The long, nonpolar dodecyl chain of Phenol, 4-dodecyl-2-nitro- would significantly increase its lipophilicity, leading to a stronger tendency to adsorb to organic matter in soil and sediment compared to nitrophenols without such a large alkyl substituent. This increased sorption would reduce its mobility in the subsurface and its concentration in the aqueous phase.
The potential for a chemical to bioaccumulate in aquatic organisms is often estimated using its octanol-water partition coefficient (Kow). Nitrophenols generally have low to moderate Kow values, suggesting that bioaccumulation is not expected to be significant for many of these compounds. waterquality.gov.auwaterquality.gov.au However, the presence of the C12 alkyl chain in Phenol, 4-dodecyl-2-nitro- would dramatically increase its Kow value, indicating a higher potential for bioaccumulation in the fatty tissues of aquatic organisms compared to simpler nitrophenols. While rapid metabolism and excretion can limit bioaccumulation for some nitrophenols, the increased lipophilicity of this specific compound warrants further investigation into its bioaccumulative potential. cdc.gov
Data on Nitrophenol Environmental Fate
The following table provides a summary of general environmental fate data for nitrophenols. It is important to note that this data is not specific to Phenol, 4-dodecyl-2-nitro- and should be used as a general reference.
| Environmental Process | Compartment | General Half-life/Fate of Nitrophenols | Key Influencing Factors |
| Atmospheric Photochemical Reactions | Atmosphere | Half-life: 3 - 18 days cdc.gov | Sunlight intensity, presence of other pollutants (e.g., NOx) |
| Aquatic Photolysis | Water | Freshwater Half-life: 1 - 8 days cdc.gov; Seawater Half-life: 13 - 139 days cdc.gov | pH, water clarity, presence of sensitizers |
| Aquatic Biodegradation | Water | Highly variable; can be resistant to degradation nih.govwaterquality.gov.auwaterquality.gov.au | Microbial community, nutrient availability, temperature |
| Soil Biodegradation | Soil | Aerobic topsoil Half-life: 1 - 3 days (for 4-nitrophenol) cdc.gov | Soil organic matter, pH, moisture, microbial activity |
| Partitioning | Soil/Sediment | Sorption is pH-dependent cdc.gov | Organic carbon content, clay content |
| Bioaccumulation | Aquatic Organisms | Generally low potential, but varies with structure waterquality.gov.auwaterquality.gov.au | Octanol-water partition coefficient (Kow), metabolic rate |
Information regarding the environmental persistence and transformation of "Phenol, 4-dodecyl-2-nitro-" is not available in the current scientific literature.
A comprehensive search of scientific databases and environmental chemistry literature did not yield specific information on the persistence and environmental transformation products of the chemical compound "Phenol, 4-dodecyl-2-nitro-".
While extensive research is available on related but structurally distinct compounds such as 4-nitrophenol and other alkylphenols (e.g., nonylphenol), this information cannot be directly applied to "Phenol, 4-dodecyl-2-nitro-". The presence of both a long dodecyl alkyl chain and a nitro functional group on the phenol ring makes its environmental behavior unique. The dodecyl group significantly increases the compound's hydrophobicity, likely leading to different partitioning behavior in soil and sediment compared to 4-nitrophenol. Furthermore, the position of the nitro group influences the molecule's susceptibility to microbial and photochemical degradation pathways.
Without specific studies on "Phenol, 4-dodecyl-2-nitro-", any discussion of its environmental fate, persistence, and transformation products would be speculative and would not meet the required standards of scientific accuracy. Further research is needed to determine the environmental impact of this specific compound.
Therefore, the section on "Persistence and Environmental Transformation Products" for "Phenol, 4-dodecyl-2-nitro-" cannot be completed at this time due to the absence of available data.
Adsorption Phenomena and Environmental Remediation Research
Adsorption Mechanisms of Nitrophenols on Sorbent Materials
The adsorption of nitrophenols onto various sorbent materials is not governed by a single mechanism but rather a combination of physical and chemical processes. nih.govresearchgate.net The specific contributions of these mechanisms depend on the properties of the nitrophenol compound, the physicochemical characteristics of the adsorbent material, and the conditions of the aqueous solution such as pH and temperature. nih.govresearchgate.net
Physical adsorption, or physisorption, involves weak intermolecular forces, such as van der Waals forces, between the nitrophenol molecule and the adsorbent surface. acs.orgresearchgate.net This type of adsorption is generally reversible and can be characterized by adsorption energy values of less than -30 kJ/mol. acs.org The process is often influenced by the porous structure of the adsorbent. mdpi.com
A critical rate-controlling step in the adsorption process is often intra-particle diffusion, where the adsorbate molecules move from the bulk liquid phase into the pores of the adsorbent. nih.govresearchgate.netd-nb.info The adsorption process can be seen as occurring in multiple stages: an initial rapid adsorption onto the exterior surface of the adsorbent, followed by a slower, gradual diffusion of the molecules into the interior pores until equilibrium is reached. d-nb.info The large surface area provided by porous structures, such as those in activated carbon or biochar, is crucial for high adsorption capacity. nih.govresearchgate.net
Electrostatic attraction plays a significant role in the adsorption of nitrophenolic compounds. mdpi.comyoutube.com The extent of this interaction is highly dependent on the solution's pH, which determines the surface charge of the adsorbent and the ionization state of the nitrophenol molecule. nih.gov Nitrophenols are weak acids; for instance, p-nitrophenol has a pKa of 7.15. mdpi.com At a pH below its pKa, the molecule is predominantly in its neutral form, while at a pH above its pKa, it exists as a negative phenolate ion. mdpi.comnih.gov If the adsorbent surface is positively charged (at a pH below its point of zero charge), it can attract the anionic form of the nitrophenol, enhancing adsorption. mdpi.com Conversely, electrostatic repulsion can occur if both the adsorbent surface and the nitrophenol are negatively charged. nih.gov
Hydrogen bonding is another crucial mechanism, particularly for nitrophenols. researchgate.netscienceopen.com The hydroxyl (-OH) and nitro (-NO2) groups of the nitrophenol molecule can act as hydrogen bond donors or acceptors, forming bonds with suitable functional groups (like oxygen-containing groups) on the adsorbent surface. nih.govresearchgate.netresearchgate.net This interaction is considered a major driving force for the adsorption of nitrophenols on various materials, including activated carbons, biochars, and metal-organic frameworks. nih.govscienceopen.comlew.ro
Adsorption Kinetics and Equilibrium Modeling
To understand the rate of adsorption and the efficiency of the adsorbent, the experimental data are analyzed using kinetic models. These models provide insight into the rate-controlling steps of the adsorption process.
The pseudo-first-order and pseudo-second-order models are two of the most commonly used kinetic models to describe the adsorption of nitrophenols from aqueous solutions. researchgate.netpjoes.com
The pseudo-second-order model is based on the assumption that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. youtube.com This model often provides a better fit for the entire adsorption process of nitrophenols onto various adsorbents. mdpi.comd-nb.infoscienceopen.compjoes.com A strong correlation with this model suggests that chemical adsorption plays a significant role in the rate-controlling step. youtube.com The advantage of the pseudo-second-order model is that the equilibrium adsorption capacity can be calculated directly from the model's parameters without needing to be determined experimentally. youtube.com
| Feature | Pseudo-First-Order Model | Pseudo-Second-Order Model |
|---|---|---|
| Underlying Assumption | The rate of adsorption is dependent on the number of available adsorption sites. phytopharmajournal.com | The rate-limiting step is chemisorption, and the rate is dependent on the adsorption capacity. youtube.com |
| Linear Equation | log(qₑ - qₜ) = log(qₑ) - (k₁/2.303)t | t/qₜ = 1/(k₂qₑ²) + (1/qₑ)t |
| Parameters | qₑ (mg/g): equilibrium adsorption capacity qₜ (mg/g): adsorption capacity at time t k₁ (1/min): rate constant | qₑ (mg/g): equilibrium adsorption capacity qₜ (mg/g): adsorption capacity at time t k₂ (g/mg·min): rate constant |
| Common Applicability for Nitrophenols | Often provides a poor fit for the entire adsorption process. researchgate.net | Frequently provides the best correlation for experimental data, suggesting chemisorption is rate-limiting. mdpi.comd-nb.info |
Advanced Analytical Methodologies for Phenol, 4 Dodecyl 2 Nitro
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental in the analytical chemistry of Phenol (B47542), 4-dodecyl-2-nitro-, offering high-resolution separation and sensitive quantification. These methods are essential for isolating the target analyte from complex matrices and ensuring accurate measurement.
High-Performance Liquid Chromatography (HPLC) and its Variants (e.g., RP-HPLC, HPLC-DAD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of nitrophenolic compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating moderately polar compounds like Phenol, 4-dodecyl-2-nitro-. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.
A common approach for the analysis of a related compound, Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]-, utilizes a reverse-phase (RP) method with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid is substituted for phosphoric acid. sielc.com The separation is typically achieved on columns with specialized reverse-phase materials designed to have low silanol (B1196071) activity, which minimizes peak tailing and improves resolution. sielc.com
Diode-Array Detection (DAD) is often coupled with HPLC, providing spectral information across a range of wavelengths. This is advantageous for method development, peak purity assessment, and the simultaneous determination of multiple analytes. For nitrophenols, UV-Vis detection is highly effective due to the chromophoric nitro group. An isocratic ion-pair RP-HPLC method with UV-Vis detection has been successfully developed for the simultaneous analysis of 4-nitrophenol (B140041) (PNP) and its metabolites. nih.govnih.gov Chromatographic separation in such methods is often achieved on a C18 column. nih.govnih.gov
Table 1: Illustrative HPLC Parameters for Nitrophenol Analysis
| Parameter | Description |
|---|---|
| Column | C18, Newcrom R1 |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) |
| Detection | UV-Vis, Diode Array Detector (DAD) |
| Mode | Reversed-Phase (RP), Isocratic or Gradient |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, the direct analysis of underivatized nitrophenols by GC can be challenging due to their polarity and potential for interaction with active sites in the injection port or on the capillary column, which can lead to poor peak shape and reduced sensitivity. researchgate.net
To overcome these limitations, a derivatization step is often employed. This involves converting the polar phenolic group into a less polar, more volatile derivative. Direct acetylation in an aqueous solution is one such method, where acetic anhydride (B1165640) is used to form stable acetate (B1210297) esters of chloro- and nitrophenols. tandfonline.com This derivatization not only improves the chromatographic characteristics but also enhances extraction efficiency from aqueous samples. tandfonline.com Another common derivatization agent is diazomethane, which methylates the phenolic group. researchgate.net
The choice of carrier gas, such as helium or hydrogen, can also impact the performance of the GC analysis. researchgate.net Following separation on a suitable capillary column, detection is typically performed using a Flame Ionization Detector (FID) or a more selective detector like an Electron Capture Detector (ECD) for halogenated derivatives, or a mass spectrometer (MS) for definitive identification. epa.gov
Table 2: Comparison of GC Derivatization Approaches for Nitrophenols
| Derivatization Method | Reagent | Advantages |
|---|---|---|
| Acetylation | Acetic Anhydride | Improves chromatographic characteristics, enhances extraction efficiency. tandfonline.com |
| Methylation | Diazomethane | Creates more volatile derivatives suitable for GC analysis. researchgate.net |
| Silylation | e.g., MSTFA | Common for polar compounds, but derivatization of nitrophenols can be complex. |
Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (LC-APCI-MS)
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of a wide range of compounds, including alkylphenols. While electrospray ionization (ESI) is a common interface, Atmospheric Pressure Chemical Ionization (APCI) is particularly effective for analyzing less polar compounds that are not as amenable to ESI.
LC-MS/MS methods have been successfully employed for the determination of alkylphenol ethoxylates and their degradation products. researchgate.net These methods often utilize reversed-phase liquid chromatography for separation. researchgate.net In the context of analyzing Phenol, 4-dodecyl-2-nitro-, LC-APCI-MS would offer the advantage of high sensitivity and specificity. The long dodecyl chain increases the compound's hydrophobicity, making it suitable for APCI.
The mass spectrometer, particularly a triple quadrupole instrument (MS/MS), allows for selected reaction monitoring (SRM), which provides excellent selectivity and reduces background noise, leading to very low limits of detection. researchgate.net Although specific applications of LC-APCI-MS for Phenol, 4-dodecyl-2-nitro- are not extensively detailed in the provided search context, the principles of alkylphenol analysis by LC-MS are directly applicable. shimadzu.comsigmaaldrich.comperkinelmer.com Chemical derivatization can also be used prior to LC-MS analysis to enhance ionization efficiency and sensitivity. nih.gov
Electrochemical Sensing and Detection
Electrochemical methods offer an attractive alternative to chromatographic techniques for the detection of nitrophenolic compounds. They are known for their rapid response, high sensitivity and selectivity, cost-effectiveness, and potential for real-time analysis. acs.org
Voltammetric Sensor Development
The development of voltammetric sensors for the detection of nitrophenols has been an active area of research. These sensors operate by measuring the current response resulting from the electrochemical reduction or oxidation of the analyte at the surface of an electrode as a function of an applied potential. Techniques such as cyclic voltammetry (CV), linear sweep voltammetry (LSV), and differential pulse voltammetry (DPV) are commonly employed. mdpi.commdpi.com
The electrochemical reduction of the nitro group on the phenol ring provides a well-defined voltammetric signal that can be used for quantification. The position and intensity of this signal are dependent on the experimental conditions, such as the pH of the supporting electrolyte. rsc.org Research has shown that the electrochemical behavior of nitrophenols can be effectively studied using various electrode materials. mdpi.com
The development of these sensors often involves optimizing parameters such as pH, accumulation potential, and accumulation time to enhance the sensitivity of the determination. rsc.org
Electrode Modification for Enhanced Sensitivity and Selectivity
A key strategy for improving the performance of electrochemical sensors is the modification of the working electrode surface. Bare electrodes often suffer from lower sensitivity and fouling. scispace.com To address this, a wide array of nanomaterials and polymers have been used to create modified electrodes with enhanced electrocatalytic activity, larger surface area, and improved antifouling properties.
Common modifying materials for the detection of nitrophenols include:
Graphene and its derivatives: Graphene oxide (GO) and reduced graphene oxide (rGO) are frequently used due to their excellent electrical conductivity and large surface area. scispace.comrsc.org
Nanoparticles: Metal nanoparticles, such as gold (AuNPs) and platinum (Pt NPs), and metal oxide nanoparticles have been incorporated into electrode designs to catalyze the electrochemical reaction. mdpi.comrsc.org
Composites: Hybrid materials that combine the properties of different components, such as SrTiO3/Ag/rGO composites, reduced graphene oxide/Au nanoparticle composites, and polypyrrole-carbon black/ZnO nanocomposites, have shown remarkable improvements in sensitivity and selectivity. acs.orgmdpi.comrsc.org
Biomass-derived activated carbons: These materials can possess high surface area and favorable surface functional groups that contribute to excellent catalytic activities. rsc.org
These modifications facilitate the electron transfer process between the analyte and the electrode, leading to a significant enhancement in the detection signal and lower limits of detection. rsc.org The choice of modifier can also influence the selectivity of the sensor, allowing for the detection of the target analyte in the presence of interfering substances. acs.org
Table 3: Examples of Electrode Modifications for Nitrophenol Sensing
| Electrode Modifier | Analytical Technique | Key Advantages |
|---|---|---|
| SrTiO3/Ag/rGO Composite | CV, LSV | Excellent analytical performance, good selectivity, high stability. acs.org |
| Reduced Graphene Oxide/Au Nanoparticle Composite | - | Synergistic effect enhances electron transfer, leading to improved sensitivity. rsc.org |
| Biomass-derived Activated Carbon | CV, LSV | High surface area, excellent catalytic activity, reversible redox behavior. rsc.org |
Interference Studies in Complex Matrices
The accurate quantification of Phenol, 4-dodecyl-2-nitro- in complex environmental and industrial matrices is contingent on understanding and mitigating the effects of interfering substances. While specific interference studies on this particular compound are not extensively documented, data from the analysis of structurally related alkylphenols and nitrophenols can provide significant insights into potential analytical challenges.
Interferences can arise from compounds that co-elute with Phenol, 4-dodecyl-2-nitro- during chromatographic separation or from substances that have a similar response to the detector being used. In complex matrices such as industrial wastewater, soil extracts, or biological tissues, the likelihood of encountering such interferences is high.
Potential Interfering Compounds:
Based on the analysis of similar compounds, potential interferents for Phenol, 4-dodecyl-2-nitro- can be categorized as follows:
Isomers: One of the most significant challenges in the analysis of alkylated phenols is the presence of numerous isomers. Technical-grade dodecylphenol (B1171820), a precursor in the synthesis of many dodecylphenol derivatives, is a complex mixture of isomers with varying branching in the dodecyl chain. These isomers are likely to have similar physicochemical properties, leading to overlapping chromatographic peaks.
Other Alkylated Phenols: Environmental samples may contain a variety of other alkylated phenols, such as nonylphenol and octylphenol, which are widely used in industrial applications. nih.govindustrialchemicals.gov.au These compounds and their degradation products can interfere with the analysis of Phenol, 4-dodecyl-2-nitro-.
Other Nitrophenolic Compounds: The presence of other nitrophenols, such as 4-nitrophenol or dinitrophenols, in the sample matrix can also pose an analytical challenge. nih.govchromatographyonline.com
Matrix Components: Complex sample matrices can contain a multitude of organic and inorganic compounds that may interfere with the analysis. For instance, in wastewater analysis, surfactants, humic acids, and other organic pollutants can affect the extraction efficiency and chromatographic separation. nih.gov
Mitigation Strategies:
To overcome these potential interferences, several strategies can be employed during method development and validation:
High-Resolution Chromatography: The use of high-resolution gas chromatography (GC) or high-performance liquid chromatography (HPLC) columns with appropriate stationary phases can enhance the separation of Phenol, 4-dodecyl-2-nitro- from its isomers and other interfering compounds.
Selective Detection: Mass spectrometry (MS) is a powerful detection technique that offers high selectivity. By monitoring specific ions characteristic of Phenol, 4-dodecyl-2-nitro-, it is possible to distinguish it from co-eluting compounds. Tandem mass spectrometry (MS/MS) provides an even higher degree of selectivity and is often employed for the analysis of trace contaminants in complex matrices.
Sample Preparation: Thorough sample cleanup is crucial to remove matrix components that can interfere with the analysis. Techniques such as solid-phase extraction (SPE) can be optimized to selectively isolate the target analyte while removing a significant portion of the interfering matrix. chromatographyonline.com
Derivatization: For GC analysis, derivatization of the phenolic hydroxyl group can improve chromatographic peak shape and resolution. However, it is important to ensure that the derivatization reaction is specific and does not introduce additional interferences. nih.gov
The following table summarizes potential interfering compounds and recommended analytical approaches for mitigating their effects, based on data for analogous compounds.
| Potential Interferent | Source of Interference | Recommended Analytical Approach |
| Dodecylphenol Isomers | Co-elution due to similar physicochemical properties. | High-resolution capillary GC column, LC with a suitable stationary phase. |
| Nonylphenol and Octylphenol | Presence in industrial and environmental samples. nih.gov | Mass spectrometric detection (GC-MS or LC-MS) monitoring unique fragment ions. |
| 4-Nitrophenol | Common industrial chemical and environmental pollutant. nih.gov | Chromatographic separation with optimized mobile phase or temperature programming. |
| Humic and Fulvic Acids | Present in natural water and soil samples. | Solid-Phase Extraction (SPE) with appropriate sorbent for cleanup. |
| Surfactants | Co-contaminants in industrial wastewater. nih.gov | Liquid-liquid extraction or SPE for removal prior to analysis. |
Environmental Monitoring Techniques
Effective environmental monitoring of Phenol, 4-dodecyl-2-nitro- is essential for assessing its environmental fate, transport, and potential ecological impact. While specific standardized methods for this compound may not be established, well-developed analytical techniques for other alkylphenols and nitrophenols are readily adaptable. The choice of method often depends on the sample matrix, the required detection limit, and the available instrumentation.
The primary analytical techniques for the determination of alkylated nitrophenols in environmental samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a robust and widely used technique for the analysis of semi-volatile organic compounds. For the analysis of polar compounds like phenols, a derivatization step is often necessary to improve their volatility and chromatographic performance. nih.gov
Sample Preparation: Environmental samples such as water, soil, and sediment typically require a pre-concentration and cleanup step. Solid-phase extraction (SPE) is commonly used for water samples, while techniques like Soxhlet extraction or pressurized liquid extraction (PLE) are employed for solid samples.
Derivatization: The phenolic hydroxyl group of Phenol, 4-dodecyl-2-nitro- can be derivatized to form a less polar and more volatile compound. Common derivatizing agents for phenols include silylating agents (e.g., BSTFA) or acetylating agents. nih.gov
Analysis: The derivatized extract is then injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the characteristic ions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS has become the method of choice for the analysis of many environmental contaminants, including polar and non-volatile compounds, as it often does not require derivatization.
Sample Preparation: Similar to GC-MS, sample preparation for LC-MS/MS typically involves extraction and cleanup to remove matrix interferences.
Chromatographic Separation: Reversed-phase HPLC is commonly used for the separation of phenolic compounds. The choice of the column and mobile phase is critical for achieving good separation from potential interferences.
Detection: Electrospray ionization (ESI) is a common ionization technique for the analysis of phenols by LC-MS. Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity, allowing for the detection of trace levels of the target analyte in complex matrices.
The table below outlines a general framework for the environmental monitoring of Phenol, 4-dodecyl-2-nitro-, based on established methods for similar compounds.
| Analytical Technique | Sample Matrix | Sample Preparation | Typical Instrumentation | Detection Limits (estimated) |
| GC-MS | Water | Solid-Phase Extraction (SPE), Derivatization | Gas Chromatograph coupled to a Mass Spectrometer | ng/L to µg/L |
| GC-MS | Soil/Sediment | Soxhlet Extraction or PLE, Cleanup, Derivatization | Gas Chromatograph coupled to a Mass Spectrometer | µg/kg |
| LC-MS/MS | Water | Solid-Phase Extraction (SPE) | High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer | pg/L to ng/L |
| LC-MS/MS | Soil/Sediment | Pressurized Liquid Extraction (PLE), Cleanup | High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer | ng/kg |
Computational and Theoretical Chemical Studies of Phenol, 4 Dodecyl 2 Nitro
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and various other properties of chemical compounds. For Phenol (B47542), 4-dodecyl-2-nitro-, DFT calculations can elucidate its intrinsic chemical nature.
Theoretical investigations into the stability and reactivity of related molecules, such as 2-nitrophenol (B165410), have been performed using DFT with the B3LYP/6-311G basis set. rjpn.org Such studies reveal that parameters like chemical hardness and the electrophilicity index can determine a molecule's stability; for instance, 2-nitrophenol is identified as a highly stable molecule that favors nucleophilic substitution reactions. rjpn.org These computational approaches are crucial for understanding the structural stability and reactivity of such molecules, which can aid in developing methods for their removal from the environment. rjpn.org
A DFT study on a similar compound, (E)-2-nitro-4-[(phenylimino)methyl]phenol, utilized the B3LYP method with the 6-311G+(d,p) basis set to compute its optimized geometry, vibrational frequencies, and analyze its HOMO-LUMO energy gap and non-linear optical properties. nih.gov This highlights the capability of DFT to provide detailed electronic and structural information.
Understanding the interaction of Phenol, 4-dodecyl-2-nitro- with various surfaces is crucial for applications in environmental remediation and catalysis. DFT calculations are instrumental in modeling these adsorbate-adsorbent interactions.
Studies on the adsorption of various nitrophenols onto graphene and functionalized graphene sheets have been conducted using DFT. chemmethod.com These simulations help in understanding the behavior and strength of these adsorbents towards nitrophenols. chemmethod.com The calculations survey energy data, structural parameters, electronic properties, and charge transfer to evaluate the potential of selected materials for nitrophenol adsorption. chemmethod.comchemmethod.com For instance, research has shown that the adsorption capacity of graphene for p-nitrophenol can be significantly enhanced by creating defects or by doping with platinum clusters. researchgate.net
The interaction is often governed by a combination of forces. Molecular dynamics simulations have shown that hydrogen bonding and van der Waals interactions contribute to the stability of adsorbate-adsorbent pairs. chemmethod.comresearchgate.net Energy decomposition analysis of nitrophenols on graphene indicates that electrostatic energy plays a significant role in the interaction. chemmethod.comresearchgate.net Furthermore, π-π interactions between the aromatic rings of nitrophenols and carbon-based materials are significant for the stability of the molecular systems. chemmethod.com
Below is an interactive data table illustrating the calculated binding energies for the adsorption of different nitrophenols on a graphene surface, demonstrating the type of data generated from such DFT studies.
Note: The data in the table is based on studies of various nitrophenols and is intended to be illustrative of the outputs of DFT calculations. chemmethod.comresearchgate.net
DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, identification of transition states, and calculation of reaction barriers.
For nitrophenols, photochemical reactions are of significant environmental interest. Quantum mechanical calculations have been used to explore the photochemical reaction pathways of 2-nitrophenol and 4-nitrophenol (B140041) that lead to the formation of nitrous acid (HONO) in both gas and aqueous phases. rsc.org Such studies have revealed that photolysis occurs on an excited triplet state (T1), leading to the dissociation of the nitrophenol. rsc.org
The nitration of phenols is another important reaction class. Quantum mechanical calculations suggest that the nitration of phenol can proceed via the abstraction of the phenolic hydrogen by the nitrogen dioxide radical (˙NO2), forming a phenoxy radical intermediate. researchgate.net This intermediate then reacts with another ˙NO2 radical to produce the nitrated phenol. researchgate.net This mechanism is believed to be responsible for the formation of nitroaromatic compounds in the environment. researchgate.net Multiphase models have been developed to evaluate the different pathways of tropospheric nitrophenol formation from precursors like benzene (B151609) and phenol, highlighting the significant role of liquid-phase reactions. copernicus.org
Molecular Modeling for Structural and Electronic Properties
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For Phenol, 4-dodecyl-2-nitro-, these methods can predict its three-dimensional structure and various electronic properties that govern its reactivity and interactions.
The structure of alkylphenols consists of a phenol ring attached to a hydrocarbon chain. researchgate.net The properties of Phenol, 4-dodecyl-2-nitro- are influenced by its three main components: the hydroxyl group, the nitro group, and the long dodecyl alkyl chain. The dodecyl chain, in particular, will significantly increase the molecule's hydrophobicity and steric bulk.
Quantum chemical calculations are a valuable source of molecular descriptors that define the geometric and electronic properties of molecules. unifap.br Theoretical studies on various phenol derivatives have been performed to compute properties such as bond dissociation enthalpies (BDEs), proton affinities (PAs), and lipophilicity. researchgate.net The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. rjpn.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. rjpn.org
The following interactive table provides examples of calculated electronic properties for phenol and related substituted phenols, illustrating how substituents affect these key parameters.
Note: The data is illustrative and based on DFT calculations for related phenol compounds. rjpn.org
Predictive Simulation of Environmental Fate Processes
Predicting the environmental fate of a chemical involves understanding its transport, distribution, and transformation in the environment. Computational models, particularly Quantitative Structure-Activity Relationships (QSARs), are increasingly used for this purpose as a cost-effective alternative to extensive experimental testing. researchgate.netljmu.ac.uk
QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological or environmental activity. mdpi.com For a molecule like Phenol, 4-dodecyl-2-nitro-, QSAR models could be developed to predict its bioconcentration, soil sorption, and biodegradability. researchgate.net These models typically use molecular descriptors that quantify various aspects of the molecule's structure. For phenols and nitroaromatic compounds, important descriptors often include hydrophobicity (log Kow), and quantum chemical parameters like HOMO and LUMO energies. nih.govproquest.com
For instance, QSAR studies on the toxicity of nitrophenols to algae have shown that parameters like the energies of the HOMO and LUMO, the octanol-water partition coefficient (Kow), and the distribution coefficient are highly relevant. nih.gov The long dodecyl chain of Phenol, 4-dodecyl-2-nitro- would result in a high log Kow value, suggesting a tendency to bioaccumulate in organisms and adsorb to soil and sediment.
Ensemble learning QSAR approaches, which combine multiple models, have been successfully applied to predict the in vivo toxicity of nitroaromatic compounds with a high degree of accuracy. mdpi.com Such in silico models are valuable tools for assessing the potential environmental risks of new and existing chemicals. mdpi.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
